molecular formula C7H5F3O2 B12505320 2-(Difluoromethoxy)-6-fluorophenol

2-(Difluoromethoxy)-6-fluorophenol

Cat. No.: B12505320
M. Wt: 178.11 g/mol
InChI Key: WVBMQNBATULADL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorophenol is an organofluorine compound characterized by the presence of both difluoromethoxy and fluorophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluorophenol typically involves the introduction of difluoromethoxy and fluorine groups onto a phenol ring. One common method involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluorophenol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)ethyl acrylate
  • 2-(Difluoromethoxy)phenylacetylene

Uniqueness

2-(Difluoromethoxy)-6-fluorophenol is unique due to the presence of both difluoromethoxy and fluorophenol groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

2-(difluoromethoxy)-6-fluorophenol

InChI

InChI=1S/C7H5F3O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H

InChI Key

WVBMQNBATULADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OC(F)F

Origin of Product

United States

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